Phe-gly

Description

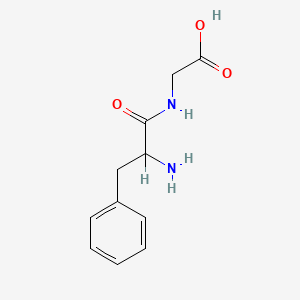

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4 | |

| Record name | Glycine, N-L-phenylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Phe Gly and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis of Phe-Gly requires the sequential coupling of phenylalanine and glycine (B1666218) while preventing unwanted side reactions, such as self-polymerization or reaction at side chains. wikipedia.org This is achieved through the strategic use of temporary and permanent protecting groups for the α-amino and carboxyl functionalities. wikipedia.orgiris-biotech.de The two primary strategies, Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, differ fundamentally in the physical state of the growing peptide chain. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) of this compound

The general SPPS cycle for synthesizing this compound involves several key steps:

Anchoring : The C-terminal amino acid, Glycine, with its α-amino group protected, is covalently attached to the solid support. peptide.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound glycine is removed. peptide.com

Coupling : The next amino acid, Phenylalanine (also with a protected α-amino group and an activated carboxyl group), is introduced and coupled to the free amino group of glycine. peptide.comgoogle.com

Washing : The resin is thoroughly washed to remove excess reagents and soluble by-products. bachem.com These deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled. peptide.com Finally, the completed this compound dipeptide is cleaved from the resin, and any permanent side-chain protecting groups are removed. peptide.comnobelprize.org

The foundational concept of SPPS was introduced by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry. openstax.orglibretexts.org The Merrifield method involves attaching the C-terminal amino acid to a polymeric solid support and elongating the peptide chain step-by-step. libretexts.org

Merrifield Resin: The original resin used was a chloromethylated polystyrene-divinylbenzene copolymer. openstax.orglibretexts.org For this compound synthesis, the Boc-protected glycine is attached to this resin via an SN2 reaction, forming a benzyl (B1604629) ester bond. openstax.org While effective, the harsh acidic conditions (anhydrous hydrogen fluoride (B91410), HF) required to cleave the final peptide from the Merrifield resin can lead to side reactions. peptide.com

| Resin Type | Primary Use / Linker Type | Typical Cleavage Condition | Compatibility | Notes for this compound Synthesis |

|---|---|---|---|---|

| Merrifield Resin | Chloromethylated polystyrene | Strong acid (e.g., HF) | Boc Strategy | The original resin for SPPS; provides a C-terminal carboxylic acid. peptide.com |

| Wang Resin | 4-Hydroxybenzyl alcohol linker | Moderate acid (e.g., TFA) | Fmoc Strategy | The most widely used resin for synthesizing peptides with a C-terminal acid. peptide.comiris-biotech.de Cleavage with Trifluoroacetic acid (TFA) is common. iris-biotech.de |

| PAM Resin | Phenylacetamidomethyl linker | Strong acid (e.g., HF) | Boc Strategy | Offers greater stability to the repeated acid treatments for Boc deprotection compared to the Merrifield resin, reducing premature peptide loss. peptide.comiris-biotech.de |

| Rink Amide Resin | Fmoc-compatible linker for amides | Mild acid (e.g., TFA) | Fmoc Strategy | Used if the desired product is this compound-NH2 (C-terminal amide), which can enhance stability and bioavailability. fluorochem.co.uk |

| 2-Chlorotrityl Chloride Resin | Sterically hindered linker | Very mild acid (e.g., acetic acid) | Fmoc Strategy | Useful for producing fully protected peptide fragments, as the peptide can be cleaved while side-chain protecting groups remain intact. peptide.comiris-biotech.de Its steric bulk can also minimize side reactions like diketopiperazine formation. nih.gov |

To ensure the correct sequence during synthesis, the α-amino group of the incoming amino acid must be temporarily blocked. Two orthogonal protection schemes dominate SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. wikipedia.orgiris-biotech.de Orthogonal protection means that the different classes of protecting groups (temporary N-terminal vs. permanent side-chain) can be removed under distinct chemical conditions without affecting the other. iris-biotech.depeptide.com

Boc Strategy: The tert-Butoxycarbonyl (Boc) group is used for temporary N-terminal protection. wikipedia.org It is removed with a moderate acid, typically trifluoroacetic acid (TFA). wikipedia.orgnobelprize.org The side chains of amino acids (if reactive) are protected with more stable, benzyl-based groups (Bzl), which require a very strong acid like anhydrous hydrogen fluoride (HF) for removal, usually during the final cleavage step from the resin. peptide.compeptide.com

This compound Synthesis Cycle (Boc):

Attachment: Boc-Gly-OH is attached to a Merrifield or PAM resin. openstax.orgpeptide.com

Deprotection: The Boc group is removed from Gly using TFA. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized, often with diisopropylethylamine (DIEA). peptide.com

Coupling: Boc-Phe-OH is activated and coupled to the free amino group of Gly.

Final Cleavage: After the final deprotection, the peptide is cleaved from the resin and side-chain groups are removed simultaneously using HF. nobelprize.org

Fmoc Strategy: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the most commonly used temporary N-terminal protecting group today. nih.govcreative-peptides.com It is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comnih.gov Side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, and are removed during the final cleavage with a strong acid like TFA. iris-biotech.dethermofisher.com

This compound Synthesis Cycle (Fmoc):

Attachment: Fmoc-Gly-OH is attached to a suitable resin, like Wang or Rink Amide. openstax.org

Deprotection: The Fmoc group is removed from Gly using a piperidine solution. nih.gov

Coupling: Fmoc-Phe-OH is activated and coupled to the free amino group of Gly.

Final Cleavage: After the final deprotection, the peptide is cleaved from the resin and any side-chain protecting groups are removed with TFA. iris-biotech.de

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) wikipedia.org | 9-Fluorenylmethyloxycarbonyl (Fmoc) creative-peptides.com |

| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) wikipedia.org | Base (e.g., 20% Piperidine in DMF) nih.gov |

| Side-Chain Protection | Acid-stable (e.g., Benzyl-based) peptide.com | Acid-labile (e.g., t-Butyl-based) iris-biotech.de |

| Final Cleavage Reagent | Strong Acid (e.g., HF) peptide.com | Strong Acid (e.g., TFA) iris-biotech.de |

| Advantages | Less expensive building blocks. | Milder Nα-deprotection conditions; avoids repeated use of strong acid. ub.edu |

| Disadvantages | Requires harsh, hazardous acids (HF) for final cleavage; repeated acid exposure can degrade the peptide-resin linkage. peptide.com | Piperidine can cause side reactions like diketopiperazine formation, especially with Gly or Pro residues. nih.gov Fmoc-amino acids are more expensive. |

Enantioselective Synthesis of Chiral this compound Analogues

The asymmetric synthesis of α-amino acids and their peptide derivatives is crucial for developing biologically active molecules. nih.govnih.gov Methodologies for achieving enantioselectivity are diverse and include the stereoselective hydrogenation of dehydro amino acid derivatives, the use of chiral glycine equivalents for alkylation, and both nucleophilic and electrophilic amination of optically active carbonyl compounds. nih.gov

A key strategy in synthesizing chiral analogues involves the use of chiral auxiliaries. For instance, (R)-phenylglycinol has been employed as a chiral auxiliary in a Strecker reaction to produce analogues of (S)-(4-tert-butylphenyl)glycine. nih.gov This reaction involves the aldehyde reacting with (R)-2-phenylglycinol to form a Schiff base, which then allows for the diastereoselective attack of trimethyl silyl (B83357) cyanide (TMSCN). nih.gov After chromatographic separation of the diastereomers and removal of the auxiliary, the target chiral amino acid is obtained. nih.gov

Another approach focuses on creating dipeptidomimetics, where the amide bond is replaced by an isostere to enhance properties like enzymatic stability. A series of this compound dipeptidomimetics featuring ketomethylene, (R)- and (S)-hydroxyethylidene, and (R)- and (S)-hydroxyethylene amide bond isosteres have been synthesized. acs.org The affinity of these analogues for peptide transporters was evaluated, showing that the stereochemistry and nature of the isostere significantly impact biological recognition. acs.org For example, the ketomethylene isostere of this compound showed a comparable affinity for the rPEPT2 transporter as the natural this compound substrate. acs.org

| Compound | Amide Isostere | hPEPT1 Ki (mM) | rPEPT2 Ki (µM) |

|---|---|---|---|

| This compound | Amide (Natural) | 0.20 | 14.6 |

| Analogue 2a | Ketomethylene | 0.40 | 18.8 |

| Analogue 3a | (R)-Hydroxyethylidene | >10 | >1000 |

| Analogue 4a | (S)-Hydroxyethylidene | >10 | >1000 |

| Analogue 5a | (R)-Hydroxyethylene | >10 | >1000 |

| Analogue 6a | (S)-Hydroxyethylene | 1.5 | 225 |

Enzymatic Synthesis of this compound

Chemoenzymatic peptide synthesis, which utilizes hydrolase-catalyzed stereoselective formation of peptide bonds, presents a clean and mild alternative to traditional chemical methods. nih.gov This approach avoids the laborious protection-deprotection procedures and harsh conditions associated with conventional synthesis. nih.gov While challenges remain, particularly for peptides longer than dipeptides, advances in enzyme technology and reaction condition optimization have expanded its applications. nih.gov Enzymatic methods can provide one-pot procedures for dipeptide synthesis, though historically, fewer methods have been developed for D-amino acid-containing dipeptides compared to LL-dipeptides. asm.org

Biocatalytic Approaches and Enzyme Selection

A variety of enzymes, primarily proteases, are employed to catalyze the formation of peptide bonds. The selection of the enzyme is critical and depends on the specific substrates and desired product.

Papain : This cysteine protease has been used effectively in dipeptide synthesis. In one example, papain catalyzed the reaction between Phe-NH2 and N-carboxybenzyl-Gly, achieving a yield of 98.6%. nih.gov

Subtilisin (Alcalase) : As a serine endoprotease, subtilisin is stable in the pH range of 7–10. nih.gov It has been used to catalyze the synthesis of the dipeptide Bz-Arg-Gly-NH2 in a water/organic cosolvent system, resulting in an 83% yield. nih.gov

Thermolysin : This metalloproteinase has been used for the synthesis of a Phe-Phe dimer from Fmoc-phenylalanine and immobilized phenylalanine, achieving a 99% yield. nih.gov

Carboxypeptidase Y : This enzyme is utilized in a two-step system to produce dipeptides continuously. nih.gov It facilitates the condensation of amino acid esters and amino acid amides to form N-terminal free dipeptide-amides. nih.gov

Nonribosomal Peptide Synthetase (NRPS) Domains : The adenylation domains of NRPSs are a focus for synthesizing dipeptides, including those containing D-amino acids. asm.org This chemoenzymatic method has been used to produce over 20 kinds of D-amino acid-containing dipeptides, such as D-Trp-D-Trp and D-Lys-D-Lys, by reacting an enzyme-bound aminoacyl-adenylate intermediate with a nucleophilic amino acid. asm.org

| Enzyme | Enzyme Class | Example Synthesis | Reported Yield | Reference |

|---|---|---|---|---|

| Papain | Cysteine Protease | Phe-NH₂ + N-carboxybenzyl-Gly | 98.6% | nih.gov |

| Subtilisin | Serine Endoprotease | Bz-Arg + Gly-NH₂ | 83% | nih.gov |

| Thermolysin | Metalloproteinase | Fmoc-Phe + immobilized Phe | 99% | nih.gov |

| Carboxypeptidase Y | Serine Carboxypeptidase | Amino acid esters + amino acid amides | - | nih.gov |

Process Optimization for Enzymatic Dipeptide Formation

Optimizing reaction conditions is a significant challenge for the enzymatic synthesis of peptides. nih.gov Factors such as pH, temperature, solvent system, and substrate and enzyme concentrations must be carefully controlled to maximize yield and minimize side reactions like hydrolysis. nih.govnih.gov

One key optimization strategy is the immobilization of either the substrate or the enzyme. Immobilizing a substrate on a solid support, such as poly(ethylene glycol)-acrylamide, has been shown to be effective. nih.gov For example, the thermolysin-catalyzed synthesis of a Phe-Phe dimer saw a 99% yield when one of the phenylalanine substrates was immobilized. nih.gov This high yield may be attributed to the suppressed ionization of the amine on the solid support. nih.gov

Structural Characterization and Conformational Analysis of Phe Gly

Solution-State Structural Elucidation

The determination of the three-dimensional structure and dynamic behavior of Phe-Gly in solution requires the application of sensitive spectroscopic methods that can provide detailed information at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural and conformational analysis of peptides in solution, providing insights into their flexibility and preferred conformations.

1D and 2D NMR for Resonance Assignment and Connectivity

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the assignment of resonances to specific nuclei within the this compound molecule and for establishing connectivity between coupled nuclei. In 1D proton NMR spectra, chemical shift and spin multiplicity are key parameters for initial resonance assignment rfppl.co.in. However, for peptides, especially as size increases, signal overlap can be significant, necessitating the use of 2D NMR techniques for better resolution and assignment univr.itnih.gov.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. COSY and TOCSY experiments reveal scalar couplings between protons, allowing the identification of coupled spin systems within individual amino acid residues rfppl.co.inunivr.it. TOCSY is particularly useful as it shows cross-peaks between all components of a connected spin network rfppl.co.in. For peptides, this helps in identifying the signals belonging to each amino acid residue, starting from the amide proton and extending to the side chain protons univr.it.

NOESY experiments provide information about through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded univr.ituzh.ch. These NOE cross-peaks are essential for establishing sequential connectivity between adjacent amino acid residues in the peptide chain and for providing constraints for conformational analysis univr.ituzh.ch. For sequential assignment in peptides, characteristic NOE cross-peaks between protons of residue i and residue i+1 are utilized univr.it.

Heteronuclear experiments like HSQC and HMBC, which correlate proton and carbon resonances, are valuable for unambiguous resonance assignment, especially in larger or more complex peptides researchgate.net. HSQC correlates directly bonded protons and carbons, while HMBC reveals correlations over two or three bonds, helping to establish connectivity across peptide bonds and within amino acid side chains researchgate.net. The assignment of resonances for amino acids like phenylalanine and glycine (B1666218) in peptides can be achieved using these 1D and 2D NMR techniques rfppl.co.in.

Solvent-Dependent Conformational Studies by NMR Titration

The conformation of a peptide in solution can be influenced by the surrounding solvent environment. Solvent-dependent conformational studies using NMR titration involve monitoring changes in chemical shifts, coupling constants, and NOE patterns as the solvent composition is varied researchgate.netrsc.orgresearchgate.netacs.org. These changes can provide insights into the flexibility of the peptide backbone and side chains, the presence of intramolecular hydrogen bonds, and the preferred conformations in different solvent environments researchgate.netacs.org. For instance, changes in amide proton chemical shifts upon changing solvent can indicate the involvement of these protons in hydrogen bonding acs.org. Studies on other peptides have shown that NMR titration can reveal solvent-dependent conformational changes and help identify preferred conformations researchgate.netrsc.orgresearchgate.netacs.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure content of peptides and proteins in solution photophysics.commdpi.comnih.gov. CD measures the differential absorption of left and right circularly polarized light by chiral molecules nih.govunivr.it. The peptide bond is a primary chromophore in the far-UV region (180-250 nm), and its interaction with circularly polarized light gives rise to characteristic CD signals that are indicative of different secondary structure elements such as alpha-helices, beta-sheets, turns, and random coils photophysics.commdpi.comunivr.it.

Characteristic CD spectra are associated with different secondary structures. For example, alpha-helical structures typically exhibit negative bands at approximately 208 nm and 222 nm and a positive band around 190 nm photophysics.commdpi.com. Beta-sheet structures often show a negative band around 217-220 nm and a positive band near 195 nm univr.it. A random coil conformation is characterized by a strong negative band around 200 nm mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound rsc.orgsigmaaldrich.com. For peptides like this compound, MS is essential for confirming the molecular weight and purity, and tandem MS (MS/MS or MSn) can provide sequence information through the analysis of fragmentation patterns nih.govnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides and other biomolecules metabolomicsworkbench.orgresearchgate.netrsc.orgacs.org. ESI produces charged molecules (ions) from a solution, making it compatible with liquid chromatography (LC-MS) nih.gov. In positive ion mode ESI-MS, peptides are typically observed as protonated molecules ([M+H]+) or adducts with other ions like sodium ([M+Na]+) researchgate.netrsc.orgrsc.org.

Tandem MS (ESI-MS/MS) involves the fragmentation of selected precursor ions and the detection of the resulting product ions nih.govnih.govacs.org. The fragmentation of peptides in the gas phase often follows predictable pathways, leading to the formation of characteristic fragment ions (e.g., b-ions and y-ions) that correspond to cleavage of the peptide backbone nih.gov. Analysis of these fragmentation patterns can confirm the amino acid sequence and provide information about post-translational modifications or structural features nih.govnih.gov.

Studies using ESI-MS/MS on dipeptides, including those containing phenylalanine and glycine, have demonstrated the utility of this technique in identifying the peptides and their degradation products based on their fragmentation patterns nih.govacs.org. For example, characteristic fragmentation patterns have been observed for N-chlorinated this compound derivatives using HPLC-ESI-MS/MS acs.org. While specific detailed fragmentation data for native this compound across various MS techniques is not extensively detailed in the provided snippets, the general principles of peptide fragmentation by ESI-MS/MS apply, allowing for molecular weight confirmation and structural insights through fragmentation analysis nih.govnih.govmdpi.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a technique used to vaporize and ionize biomolecules, including peptides, for mass analysis mdpi.com. In the context of peptide analysis, MALDI-TOF/TOF tandem mass spectrometry can provide comprehensive fragmentation information through high-energy collision-induced dissociation (CID) acs.org. While studies on core-excited this compound using MALDI have shown consistent dissociation patterns with other methods, the signal-to-noise ratios can be lower, particularly due to interference from matrix molecules mdpi.com. Specific dissociation patterns in core-excited peptides, including this compound, appear linked to dissociations near the peptide bond mdpi.com.

Solid-State Structural Determination

Powder X-ray Diffraction (XRD) is a technique used to study crystalline materials that are in powder form nih.gov. It provides information about the unit cell dimensions and space group of a crystalline compound, and can be used to identify different polymorphic forms nih.govmpg.dersc.org. Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure acs.org. Powder XRD is particularly valuable when single crystals are difficult to obtain rsc.org. While it may not provide the same level of detail regarding individual bond lengths and angles as single crystal methods, it is effective for determining molecular conformations and analyzing the packing arrangements in the crystal lattice mpg.dersc.org. It can also be used to assess the purity and stability of crystalline compounds nih.gov. Studies have demonstrated the successful determination of molecular crystal structures of oligopeptides from powder diffraction data mpg.dersc.orgresearchgate.net.

Conformational Dynamics and Isomerism

The conformational dynamics and isomerism of this compound relate to the molecule's flexibility and the existence of different structural forms.

Isomers are compounds with the same molecular formula but different structural arrangements utdallas.edu. Stereoisomers, a type of isomer, differ in the spatial arrangement of their atoms. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are stereoisomers that are non-superimposable mirror images utdallas.edu. The presence of chiral centers in a molecule can lead to the existence of enantiomeric and diastereomeric forms utdallas.edu. This compound contains a chiral center at the alpha carbon of the phenylalanine residue (assuming L-phenylalanine), which can lead to stereoisomers. Techniques like High-Performance Liquid Chromatography (HPLC) with chiral columns can be used to separate and analyze diastereomers and enantiomers of peptides chiraltech.com. Studies on other peptides have utilized techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) to differentiate between diastereomeric complexes indiana.edu.

Advanced Spectroscopic and Spectrometric Investigations of Phe Gly

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared and Raman spectroscopy, probe the vibrational modes of molecules, providing information about their functional groups, bonding, and molecular conformation.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to study the vibrational modes of peptides like Phe-Gly. FTIR spectra can reveal characteristic absorption bands corresponding to different functional groups, such as amide I (primarily C=O stretching), amide II (C-N stretching and N-H bending), and vibrations from the amino acid side chains.

Studies have utilized FTIR spectroscopy to analyze this compound in different states. For instance, FTIR spectra of Fmoc-Phe-Gly have been measured for both powder and electrospun fiber forms, indicating the technique's utility in characterizing the peptide's state researchgate.net. FTIR spectroscopy has also been employed in thermal stability studies of L-Phenylalanyl-Glycine, with spectra obtained using an ATR accessory uoguelph.ca. Furthermore, FTIR spectroscopy can probe the initial phases of self-assembly in related peptides like Glycyl-phenylalanyl-glycine (GFG), where changes in the amide I band position can indicate the formation of sheet-like structures due to interstrand vibrational coupling rsc.org. The amide I region, typically between 1600 and 1700 cm⁻¹, is particularly informative for studying the peptide backbone and is attributed to the stretching vibration mode of the amide carbonyl group acs.org. Linear-polarized IR-spectroscopic studies have also been conducted on related tripeptides containing the this compound sequence, providing detailed structural insights ingentaconnect.comresearchgate.netbenthamdirect.com.

Raman spectroscopy complements FTIR by providing information on vibrational modes that are Raman active, often those involving symmetric stretching or bending vibrations and vibrations of non-polar groups. Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive variant that can enhance the Raman signal of molecules adsorbed onto metal surfaces, such as silver or gold nanoparticles linfield.edu.

SERS has been applied to study L-phenylalanyl-glycine (L-Phe-Gly) adsorbed on silver colloidal particles koreascience.krkoreascience.kr. These studies have identified strong bands in the SERS spectra, notably around 930 cm⁻¹ and 1390 cm⁻¹. The band at approximately 930 cm⁻¹ is assigned to the C-COO⁻ stretching vibration, while the band around 1390 cm⁻¹ is attributed to the COO⁻ symmetric stretching vibration koreascience.kr. These observations indicate that the carboxylate groups of L-Phe-Gly are involved in the adsorption to the silver surface koreascience.kr. Additionally, bands assigned to amino group vibrations (around 1090-1112 cm⁻¹) and C-N stretching bands (ranging from 1043 to 1046 cm⁻¹) have been observed in the SERS spectra of L-Phe-Gly and other related peptides, suggesting adsorption via both carboxylate and amino groups koreascience.krkoreascience.kr.

FT-Raman spectroscopy has also been explored for its potential in predicting the bitterness of peptides, including those composed of phenylalanine and glycine (B1666218) optica.org.

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy is a powerful technique for probing the electronic structure and local chemical environment of specific elements within a molecule. By exciting core electrons to unoccupied molecular orbitals, NEXAFS provides element-specific information about bonding and electronic transitions.

NEXAFS spectroscopy has been directly applied to investigate this compound at the carbon K-edges mdpi.com. Experimental measurements, typically performed in total-ion-yield mode, show prominent peaks that can be assigned to specific electronic transitions based on theoretical calculations mdpi.com. For this compound, two significant peaks have been observed below 291.6 eV in the carbon K-edge region mdpi.com. These peaks correspond to the excitation of core electrons from carbon atoms to specific destination molecular orbitals mdpi.com.

Research using NEXAFS on this compound has also explored specific dissociation phenomena that occur following core excitation mdpi.com. These dissociations appear to be closely linked to the peptide bond, where the nodal planes of the destination molecular orbitals are located mdpi.com. Techniques like Matrix-assisted Laser Desorption/Ionization (MALDI) have been used to vaporize this compound molecules for these NEXAFS and dissociation studies airitilibrary.com. NEXAFS is known to be sensitive to the local chemical environment and even subtle effects like quantum nuclear motions in molecules ebi.ac.uk.

The assignments of the NEXAFS carbon K-edge spectra of this compound based on theoretical calculations are summarized in the table below:

| Peak Position (eV) | Assignment | Contributing Atoms | Destination Orbital |

| 285.1 | C4 → V(3), C6 → V(2) | C4, C6 | V(3), V(2) |

| (Further peaks below 291.6 eV were observed) | (Specific assignments for other peaks would require detailed data from the source) |

Note: This table is based on the information available in snippet mdpi.com. A complete table would require extracting all assignments from the source.

Fluorescence and UV-Vis Spectroscopy

Fluorescence and UV-Vis spectroscopy provide insights into the electronic transitions and absorption properties of molecules, which can be influenced by their structure and environment.

The aromatic side chains of certain amino acids, such as phenylalanine, tyrosine, and tryptophan, exhibit intrinsic fluorescence when excited at appropriate wavelengths. Phenylalanine fluorescence is generally weaker and occurs at shorter UV wavelengths compared to tryptophan and tyrosine.

While direct studies focusing solely on the intrinsic fluorescence of the phenylalanine residue within isolated this compound are not extensively detailed in the provided information, related studies offer context. Fluorescence spectroscopy has been used to investigate the interaction of enzymes like papain with derivatives of phenylalanylglycinal, a modified form of this compound nih.govpnas.org. These studies observed fluorescence changes of a attached mansyl fluorescent label and energy transfer from tryptophan residues in the enzyme to the label nih.govpnas.org. Intrinsic tryptophan fluorescence in an enzyme (peptidylglycine alpha-hydroxylating monooxygenase) has also been used to study its interaction with a peptide containing this compound-Phe-Gly, indicating the utility of intrinsic fluorescence in probing peptide-protein interactions nih.gov. The UV absorption of proteins in the 230-300 nm range is significantly influenced by the aromatic side chains of phenylalanine, tyrosine, and tryptophan, which is the basis for their intrinsic fluorescence nih.gov.

UV/Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule.

Computational and Theoretical Studies of Phe Gly

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For Phe-Gly, MD simulations have been instrumental in exploring its conformational flexibility and the influence of its environment.

Conformational sampling through MD simulations allows for the exploration of the potential energy surface of this compound, identifying stable conformations and the transitions between them. High-temperature MD simulations can be employed to accelerate this exploration, surmounting energy barriers more rapidly to sample a wider range of conformations. nih.govresearchgate.net Analysis of the simulation trajectories provides insights into the dynamic behavior of the dipeptide over time. These analyses can reveal dominant conformational states, the flexibility of different regions of the molecule, and the timescales of various molecular motions. chemrxiv.org For instance, studies on tripeptides containing Phe and Gly have demonstrated how the sequence of amino acids influences the accessible conformations and dynamic behavior in solution. researchgate.net

Advanced sampling techniques, such as replica exchange molecular dynamics, can further enhance the efficiency of conformational sampling by running multiple simulations at different temperatures simultaneously, allowing for a more thorough exploration of the conformational space. researchgate.net The insights gained from these simulations are crucial for understanding how this compound might interact with other molecules, such as receptors or enzymes.

Table 1: Key Parameters in MD Simulations for Conformational Sampling of Peptides

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | Determines the accuracy of the calculated interactions within the this compound molecule and with its surroundings. |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules or an implicit continuum). | Crucial for accurately modeling the influence of the aqueous environment on this compound's conformation. |

| Simulation Time | The duration of the MD simulation. | Longer simulations allow for the sampling of slower conformational changes and more reliable statistics. |

| Temperature | A measure of the kinetic energy of the system. | Higher temperatures can accelerate conformational sampling but may also lead to non-physiological structures. nih.gov |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures that the simulation samples conformations according to the desired thermodynamic conditions. |

The surrounding solvent, typically water in biological systems, plays a critical role in determining the structure and dynamics of peptides. MD simulations explicitly modeling solvent molecules have shown that interactions with water can significantly alter the conformational preferences of peptides compared to in vacuo (vacuum) conditions. nih.gov For a related tripeptide, simulations revealed that in an aqueous environment, certain intramolecular interactions observed in a vacuum are disrupted, and new solvent-mediated interactions emerge. nih.gov Specifically, the interaction between the terminal amino and carboxyl groups can be screened by water molecules, leading to more extended conformations. nih.gov

The solvation shell of water molecules around this compound is not static but is in a constant state of flux, with water molecules exchanging between the first solvation shell and the bulk solvent. The dynamics of these water molecules are influenced by the different parts of the dipeptide, such as the hydrophobic phenyl ring and the polar backbone. These solvation effects are fundamental to understanding the behavior of this compound in a biological context.

While all-atom MD simulations provide a high level of detail, they can be computationally expensive, limiting the accessible timescales and system sizes. mdpi.com Coarse-grained (CG) models offer a computationally more efficient alternative by grouping several atoms into a single interaction site or "bead". wikipedia.orgacs.org This reduction in the number of degrees of freedom allows for simulations of larger systems and over longer timescales, making them suitable for studying processes like peptide self-assembly and aggregation. mdpi.comnih.gov

In the context of this compound, CG models can be used to investigate its propensity to form larger assemblies, a phenomenon driven by interactions between the phenyl rings. nih.gov These models are parameterized to reproduce certain properties of the all-atom system, such as structural distributions or thermodynamic data. mdpi.com By smoothing the energy landscape, CG simulations can more readily overcome energy barriers and explore large-scale conformational changes. acs.org Multiconfigurational coarse-graining methods are also being developed to capture multiple distinct conformational states of a protein system accurately. acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a more fundamental description of molecules by solving the Schrödinger equation, offering deep insights into the electronic structure, bonding, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. scispace.com DFT is computationally more tractable than other high-level quantum methods, making it suitable for studying molecules of the size of this compound. aps.org DFT calculations have been used to determine the optimized geometries, vibrational frequencies, and relative energies of different conformers of this compound. researchgate.net

These calculations can elucidate the nature of intramolecular interactions, such as hydrogen bonds and non-covalent interactions involving the phenyl ring. By analyzing the molecular orbitals and charge distribution, DFT can provide a detailed picture of the electronic properties of the dipeptide. Hybrid functionals, which combine aspects of DFT with Hartree-Fock theory, are often employed to achieve a balance of accuracy and computational cost. uni-muenchen.de The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results in DFT calculations. rsc.org

Table 2: Common DFT Functionals Used in Peptide Studies

| Functional Type | Examples | Key Features |

| Local Density Approximation (LDA) | SVWN | Based on a uniform electron gas; generally less accurate for molecular systems. uni-muenchen.de |

| Generalized Gradient Approximation (GGA) | BLYP, PBE | Includes the gradient of the electron density, offering improved accuracy over LDA. rsc.org |

| Hybrid Functionals | B3LYP, PBE0 | Incorporate a portion of exact exchange from Hartree-Fock theory, often providing better descriptions of molecular properties. uni-muenchen.de |

| Meta-GGA Functionals | M06-2X | Include the kinetic energy density, further refining the description of electronic structure. |

| Range-Separated Functionals | CAM-B3LYP, ωB97X-D | Treat short-range and long-range exchange interactions differently, which can be important for describing non-covalent interactions. nih.gov |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for the energies and properties of molecules. While computationally demanding, ab initio calculations serve as important benchmarks for validating the results of more approximate methods like DFT. researchgate.net

For a system like this compound, high-level ab initio calculations can be performed on smaller fragments or simplified models to understand specific interactions with high accuracy. These calculations are crucial for obtaining a precise understanding of the fundamental forces that govern the structure and behavior of the dipeptide. The development of more efficient computational algorithms and increased computing power are making the application of these highly accurate methods to larger and more complex peptide systems increasingly feasible. researchgate.net

Prediction of Spectroscopic Properties (e.g., NEXAFS, IR)

Computational methods play a pivotal role in the prediction and interpretation of the spectroscopic properties of dipeptides like Phenylalanyl-glycine (this compound). These theoretical approaches provide insights into the electronic structure and vibrational modes of the molecule, which are essential for understanding its behavior and interactions.

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy:

Theoretical calculations have been successfully employed to assign the features observed in the experimental NEXAFS spectra of this compound. The total-ion-yield (TIY) NEXAFS spectra of this compound have been measured and analyzed to identify the excitation sites of core electrons and their corresponding destination molecular orbitals nih.gov. The spectra, calculated at the TD-B3LYP/6-31+G(d,p) level of theory, show consistency with experimental measurements mdpi.comresearchgate.net.

For the carbon K-edge spectrum of this compound, two prominent peaks are observed below 291.6 eV mdpi.com. Theoretical calculations have assigned the first peak, centered at 285.1 eV, to electronic transitions originating from carbon atoms in the phenyl ring to unoccupied molecular orbitals with π* character mdpi.com. Specifically, these transitions are from the C4 and C6 atoms of the phenyl ring to virtual orbitals V(3) and V(2) respectively mdpi.com. The V(3) orbital is primarily a π* orbital localized on the phenyl ring, while V(2) exhibits π* character on the peptide bonds with some Rydberg contributions around the phenyl ring mdpi.com. These theoretical assignments are crucial for interpreting the NEXAFS spectra and understanding the specific electronic excitations occurring in the molecule.

| Peak Position (eV) | Associated Transitions | Character of Destination Orbitals |

|---|---|---|

| 285.1 | C4 → V(3), C6 → V(2) | π* (phenyl ring), π* (peptide bonds) |

Infrared (IR) Spectroscopy:

The prediction of infrared (IR) spectra through computational modeling is a powerful tool for studying the secondary structure of peptides and proteins dinola.itnih.gov. For dipeptides like this compound, theoretical-computational approaches can reproduce the main spectral features, particularly in the amide I region (1600–1700 cm⁻¹), which is dominated by the C=O stretching vibration of the peptide bond dinola.ituci.edu. The vibrational frequencies and intensities in this region are highly sensitive to the local atomic organization, including hydrogen bonding, solvation, and hydrophobic interactions dinola.it.

Modern computational methods often utilize a combination of quantum mechanics and molecular mechanics (QM/MM) to predict IR spectra. These approaches can involve extended configurational sampling from molecular dynamics (MD) simulations to account for the dynamic nature of the peptide in solution dinola.itnih.gov. More recent advancements include the use of machine learning protocols, which can rapidly predict amide I IR spectra with high accuracy by using key structural descriptors uci.edu. Deep learning models, such as the transfer-learned DetaNet, have also been developed to simulate full-spectrum IR and Raman spectra for larger polypeptides, demonstrating high efficiency and accuracy acs.org. These computational tools are invaluable for interpreting experimental IR spectra and understanding the conformational landscape of this compound.

Protein Structure and Interaction Modeling

Computational modeling is instrumental in understanding the role of this compound within larger biological contexts, from its incorporation in peptide sequences to its interactions with receptors.

Modeling this compound in Larger Peptide Sequences (e.g., Gly-X-Gly, DFG motif)

The this compound sequence is a component of significant motifs in larger proteins, and its structural influence can be modeled computationally.

Gly-X-Gly Motif: While specific computational studies on this compound within a Gly-X-Gly sequence are not extensively detailed in the provided context, the general principles of modeling tripeptides are well-established. Computational studies on tripeptides like Gly-Gly-Gly investigate their structure, stability, and IR spectra in both gas-phase and solvated environments to understand peptide folding and biomolecular engineering atu.edu.

DFG Motif: The Asp-Phe-Gly (DFG) motif is a highly conserved and crucial structural element in the activation loop of protein kinases nih.govnih.gov. The conformation of this motif, particularly the orientation of the phenylalanine residue, dictates the active or inactive state of the kinase nih.govnih.gov. In the active "DFG-in" conformation, the phenylalanine side chain is packed into a hydrophobic pocket nih.gov. In the inactive "DFG-out" conformation, the aspartate and phenylalanine residues flip by approximately 180°, with the phenylalanine side chain pointing away from the hydrophobic pocket nih.gov.

Computational methods are vital for studying the conformational dynamics and stability of the DFG motif. For instance, methods like AlphaFold2-RAVE have been used to explore the DFG-in versus DFG-out conformational stabilities nih.gov. Homology modeling approaches, such as DFGmodel, are employed to generate structural models of kinases in their inactive DFG-out state, which is particularly important for the structure-based design of type-II inhibitors that bind to this conformation nih.govacs.orgfigshare.com. These computational models provide a structural framework for understanding the role of the this compound component within this critical regulatory motif.

Docking Simulations for Ligand-Receptor Interactions (e.g., peptide transporters, glycine (B1666218) receptor)

Docking simulations are a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. This approach is valuable for understanding the interactions of this compound and its derivatives with biological targets.

Peptide Transporters: The interaction of this compound and its mimetics with di-/tripeptide transporters like PEPT1 and PEPT2 has been investigated. For example, a ketomethylene isostere of this compound, where the amide bond is replaced, showed comparable affinity for rat PEPT2 and human PEPT1 as the natural this compound substrate nih.gov. This suggests that the amide bond itself is not essential for binding, and docking simulations can help elucidate the specific interactions that govern recognition and transport by these carriers.

Glycine Receptor: The glycine receptor (GlyR), a ligand-gated ion channel, is a key target for understanding this compound related interactions in the central nervous system. The binding of the agonist glycine to the GlyR has been shown to involve a cation-π interaction with a phenylalanine residue (Phe159) in the binding site nih.govnih.govnih.gov. Docking simulations of glycine into the GlyR binding site are consistent with this experimental finding nih.gov. Computational modeling has been used to create homology models of the GlyR, and docking of glycine and antagonists into these models aligns well with mutational data nih.gov. These simulations are crucial for understanding the precise orientation of ligands within the binding pocket and the nature of the interactions with key residues like phenylalanine.

Analysis of Non-Covalent Interactions (e.g., Cation-π, NH-π, π-π stacking)

Non-covalent interactions are fundamental to the structure and function of biological macromolecules researchgate.netrsc.org. Computational analyses are essential for characterizing these weak but numerous interactions involving the this compound dipeptide.

Cation-π Interactions: The interaction between a cation and the electron-rich face of an aromatic ring is a significant non-covalent force in biological systems acs.orgpnas.org. In the context of the glycine receptor, a cation-π interaction between the positively charged amine group of the agonist glycine and the aromatic side chain of a phenylalanine residue (Phe159) has been identified as a major contributor to agonist binding nih.govnih.govnih.gov. Computational modeling supports the experimental evidence for this interaction nih.gov. The strength of this interaction can be modulated by substitutions on the aromatic ring, a principle that has been explored both experimentally and computationally nih.gov.

NH-π Interactions: The interaction between an amide N-H group and an aromatic π-system is another important non-covalent force. Conformer-selective IR gas phase spectroscopy combined with high-level quantum chemistry methods has been used to characterize the diversity of local NH–π interactions between the π ring of a phenylalanine residue and nearby main chain amide groups in model peptides rsc.org. The strength of these π H-bonds is dependent on both the backbone conformation and the orientation of the aromatic side chain rsc.org.

π-π Stacking: Interactions between aromatic rings are also crucial for the stability of protein structures. While specific computational studies on π-π stacking involving the this compound dipeptide were not detailed in the provided context, it is a well-recognized non-covalent interaction that would be considered in any comprehensive computational analysis of peptides or proteins containing multiple aromatic residues. The importance of London dispersion forces in the stabilization of oligopeptides and proteins has been highlighted, and these forces are a key component of π-π stacking interactions researchgate.net.

| Interaction Type | Interacting Partners | Biological Context Example | References |

|---|---|---|---|

| Cation-π | Phenylalanine ring and a cation (e.g., protonated amine of glycine) | Glycine binding to the Glycine Receptor | nih.govnih.govnih.gov |

| NH-π | Phenylalanine ring and an amide N-H group | Local peptide backbone interactions | rsc.org |

| π-π Stacking | Two aromatic rings (e.g., two phenylalanine residues) | Protein folding and stability | researchgate.net |

Biochemical and Biological Research Applications of Phe Gly Excluding Clinical Human Data

Enzymatic Studies

Studies involving Phe-Gly often investigate its behavior as a substrate for enzymes, its stability against proteolytic degradation, and its utility as a structural component in the design of enzyme inhibitors for non-clinical research purposes.

Enzymatic Hydrolysis and Proteolytic Stability

Enzymatic hydrolysis is a key method for producing functional peptides from protein sources, with the resulting peptides' bioactivity influenced by the enzyme used and hydrolysis conditions like enzyme-substrate ratio, time, pH, and temperature. nih.gov While general enzymatic hydrolysis studies highlight the importance of amino acid composition, including phenylalanine and glycine (B1666218), in the resulting peptides' activities, specific studies on this compound's direct enzymatic hydrolysis provide insights into its stability. frontiersin.orgfrontiersin.org For instance, studies on the proteolytic stability of dehydrodipeptides N-capped with naproxen (B1676952) have shown resistance to degradation by enzymes like chymotrypsin (B1334515), suggesting that structural modifications around peptide bonds, potentially involving phenylalanine derivatives, can impact stability. reading.ac.uk

Substrate Specificity of Peptidases

The substrate specificity of peptidases is determined by the interaction between the enzyme's catalytic site, composed of subsites, and the amino acid residues of the peptide substrate. tandfonline.com this compound and related peptides have been used to probe the substrate specificity of various peptidases. For example, dipeptidyl carboxypeptidases, such as the one from Escherichia coli (EcDCP), show preferences for specific amino acids at different positions relative to the scissile bond. scialert.net Studies using furanacryloyl-peptides (FA-peptides) revealed that EcDCP favors phenylalanine at the P1 position (adjacent to the scissile bond) and glycine at the P1' position (on the C-terminal side of the scissile bond). scialert.net The catalytic efficiency (kcat/KM) of EcDCP towards FA-Phe-Gly-Gly was reported as 1594 mM-1 sec-1, which was lower than for FA-Phe-Ala-Phe, indicating the influence of the amino acid at the P1' position on catalytic efficiency. scialert.net

Another example involves the use of Gly-Phe p-nitroanilide as a synthetic substrate for measuring the activity of cathepsin C (dipeptidyl peptidase I). ontosight.ai Cathepsin C cleaves the peptide bond between glycine and phenylalanine in this substrate, releasing p-nitroaniline, which can be quantitatively measured. ontosight.ai This demonstrates how specific dipeptide sequences like Gly-Phe are utilized to understand the activity and substrate requirements of particular peptidases. ontosight.ai

Studies on the substrate specificity of the chymotrypsin-like protease in rat mast cells showed that a this compound bond in substance P was hydrolyzed by chymotrypsin but not by the mast cell protease I (RMCP I), highlighting differential substrate specificities between enzymes. pnas.org

Role as a Building Block in Enzyme Inhibitor Design (non-clinical)

Peptide-based structures, including those incorporating phenylalanine and glycine, serve as scaffolds or components in the design of enzyme inhibitors for research purposes. mdpi.com For instance, dipeptidomimetics based on the this compound structure have been synthesized to investigate their affinity for peptide transporters, which can be relevant in the context of developing inhibitors or modulators of these transporters. nih.govacs.org

In the design of inhibitors for cysteine proteases like papain, peptide aldehydes and nitriles, such as Ac-Phe-Gly-CHO and MeOCO-Phe-Gly-CN, have been studied as transition state analog inhibitors. nih.gov These compounds, incorporating the this compound sequence, provide insights into the enzyme's active site and the transition state of the hydrolysis reaction. nih.gov Dissociation constants (Ki(obs)) for these inhibitors have been determined to understand their binding affinity to wild-type and mutant enzymes. nih.gov

Furthermore, peptide sequences containing phenylalanine and glycine have been part of larger peptide constructs designed as inhibitors. For example, a substrate analogue inhibitor containing Phe and Gly was studied for its inhibitory activity against antiplasmin-cleaving enzyme (APCE). nih.gov

Interactions with Macromolecules and Biological Systems (in vitro, cellular models, or non-human)

Research involving this compound also explores its interactions with various biological macromolecules, such as proteins, and its transport across biological membranes in controlled experimental settings like in vitro systems or cellular models.

Protein-Peptide Interactions and Recognition

The interaction between peptides and proteins is fundamental to many biological processes, including recognition events. mdpi.com Aromatic amino acids like phenylalanine are known to contribute significantly to the stability of protein-protein and protein-peptide interactions through various forces, including hydrophobic and pi-pi interactions. rsc.orgplos.org

Studies using synthetic receptors, such as cucurbit[n]urils (CB[n]), have demonstrated selective recognition of peptides containing aromatic residues like phenylalanine. rsc.orgmdpi.com Cucurbit scialert.neturil (Q8) has shown high-affinity binding and dimerization of peptides like this compound-Gly, with the recognition based on simultaneous inclusion of the hydrophobic aromatic side chain within the receptor's cavity and interactions with the N-terminal ammonium (B1175870) group. rsc.orgcapes.gov.br The binding constants for such interactions can be in the range of 109−1011 M-2 for ternary complexes. capes.gov.br

Research on collagen-like peptides has investigated NH-π interactions between glutamine and phenylalanine residues, highlighting the structural achievability and stabilizing effects of such interactions within a protein context. nih.gov The stabilizing effects of NH-π interactions in peptide models like Acetyl-Phe-Gly-Gly-N-Methyl amide have been explored, with estimated binding energies ranging from -1.98 to -9.24 kcal/mol. nih.gov

Studies on protein-peptide interactions also involve analyzing the binding of peptide sequences to specific protein pockets. For instance, the interaction of a C-terminal phenylalanine side chain of a peptide with a designed hydrophobic pocket in a modified protein (T-Mod) has been characterized, showing how phenylalanine contributes to binding stability. nih.gov The solvent accessible surface area of the phenylalanine side chain in such a complex can be significantly reduced upon binding, indicating its insertion into the hydrophobic environment. nih.gov

Membrane Transport Mechanisms (e.g., peptide transporters hPEPT1, rPEPT2 in cell lines)

This compound and its mimetics have been used to study membrane transport mechanisms, particularly those mediated by peptide transporters like hPEPT1 and rPEPT2. These transporters play a crucial role in the cellular uptake of small peptides and peptidomimetic drugs. nih.gov

Studies using Caco-2 cells (a human colon adenocarcinoma cell line expressing hPEPT1) and SKPT cells (a rat kidney proximal tubule cell line expressing rPEPT2) have investigated the transport of this compound or related dipeptidomimetics. nih.govacs.org These studies assess the affinity of these compounds for the transporters and the kinetics of their uptake. nih.govacs.org For example, this compound dipeptidomimetics have been tested for their affinities to hPEPT1 and rPEPT2, providing information on the structural requirements for binding to these transporters. nih.govacs.org The affinity studies showed that for rPEPT2, the ketomethylene isostere of this compound had a similar affinity (Ki of 18.8 µM) to that of natural this compound (Ki of 14.6 µM). nih.govacs.org For hPEPT1, the affinities were in the millimolar range (Ki values of 0.40 mM and 0.20 mM for the mimetic and this compound, respectively). nih.govacs.org

Intracellular uptake studies in Caco-2 cells using this compound mimetics have indicated active transport components, as demonstrated by reduced uptake in the presence of competitive inhibitors like Gly-Pro. nih.govacs.org Transepithelial transport studies in Caco-2 monolayers have also suggested active transport of these mimetics. nih.govacs.org

Research has also shown that the expression and activity of peptide transporters like hPEPT1 can be regulated by various factors, including the presence of dipeptides like Gly-Phe and Gly-Sar in cellular models like Caco-2 cells. dovepress.com Treatment with these dipeptides has been shown to upregulate PepT1 gene expression. dovepress.com

While this compound itself is a dipeptide substrate for these transporters, modified versions or mimetics are often used in transport studies to understand the structural determinants of recognition and transport by PEPT1 and PEPT2. nih.govacs.org

Polymeric pseudo-liquid membranes incorporating chiral transporters have also been used to study the membrane transport and chiral separation of compounds like phenylglycine (a related structure to phenylalanine). mdpi.comresearchgate.net These studies highlight the application of membrane systems in separating amino acid derivatives, which can be relevant to understanding the principles of peptide transport. mdpi.comresearchgate.net

Roles in Cellular Signaling Pathways (in vitro/model organisms)

The investigation of dipeptides in cellular signaling pathways, particularly in vitro and in model organisms, provides valuable information about their potential biological activities and mechanisms of action without involving clinical human data. While direct research specifically detailing the role of this compound in cellular signaling pathways is less extensively documented compared to its structural or material science applications, studies on other dipeptides offer relevant insights into how such molecules can influence cellular processes in controlled experimental settings and model systems.

For example, research on the dipeptide Pro-Gly has demonstrated its ability to promote the expression and secretion of IGF-1 in HepG2 cells (an in vitro model) and in mice (a model organism). frontiersin.org This effect was shown to be mediated through the peptide transporter 1 (PepT1) and the activation of the JAK2/STAT5 signaling pathway. frontiersin.org This highlights that dipeptides can exert biological effects by interacting with specific transporters and influencing intracellular signaling cascades in model systems.

Model organisms, such as mice, rats, Xenopus laevis, zebrafish, and Drosophila melanogaster, are widely used to disentangle the complex mechanisms underlying various biological processes, including cell signaling. researchgate.netaddgene.org In vitro systems, including cell cultures, also serve as crucial platforms for studying signaling pathways. researchgate.netnih.gov While the specific involvement of this compound in these pathways requires further dedicated research, the established roles of other dipeptides and the methodologies employed in model systems provide a framework for potential future investigations into this compound's biological activities beyond structural roles.

Contribution to Nuclear Pore Complex (NPC) Dynamics (FG-Nups)

Phenylalanine-glycine-rich nucleoporins (FG-Nups) are intrinsically disordered proteins that play a critical role in regulating molecular transport between the nucleus and the cytoplasm through the nuclear pore complex (NPC). tandfonline.commolbiolcell.orgresearchgate.net These proteins are characterized by repetitive sequences of phenylalanine (F) and glycine (G) motifs interspersed with hydrophilic spacer regions. tandfonline.comaip.org

The FG motifs within FG-Nups are crucial for their function, forming a selective permeability barrier within the central channel of the NPC. molbiolcell.orgresearchgate.net This barrier allows small molecules to pass freely while regulating the passage of larger molecules, which often require interaction with nuclear transport receptors. molbiolcell.org The hydrophobic interactions between the phenylalanine residues in the FG motifs are key to the dynamic and selective nature of the NPC. molbiolcell.orgaip.org

Computational models and simulations are extensively used to study the dynamics of FG-Nups and their contribution to NPC function. tandfonline.comarxiv.orgresearchgate.net These studies help to understand how the disordered nature and the specific arrangement of FG repeats influence the transport of molecules across the nuclear envelope. tandfonline.comarxiv.org The density and arrangement of FG motifs, as well as the properties of the spacer regions, influence the behavior of FG-Nups, including their potential for phase separation. tandfonline.com

Research on FG-Nups, which prominently feature phenylalanine and glycine repeats, directly underscores the importance of the this compound sequence in mediating crucial biological processes at the cellular level, specifically within the context of nucleocytoplasmic transport.

Interaction with Cyclodextrins and Supramolecular Host Systems

The interaction of peptides, including those containing phenylalanine and glycine, with cyclodextrins and other supramolecular host systems is an area of research with implications for drug delivery, sensing, and the development of novel materials. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior, capable of forming host-guest inclusion complexes with various molecules. mdpi.comnih.gov

Studies have investigated the complexation of amino acids and peptides with cyclodextrins. For instance, research has shown that the binding of cyclodextrins with anionic amino acids can be size-dependent, with smaller amino acids like glycine potentially fitting inside the cavity of certain cyclodextrins (e.g., α-CD), while larger ones like phenylalanine may lead to the formation of exclusion complexes. mdpi.com

Beyond simple amino acids, peptides can also interact with cyclodextrins and other supramolecular hosts like cucurbiturils. idexlab.comacs.orgresearchgate.net These interactions can be driven by various noncovalent forces, including hydrophobic interactions and hydrogen bonding. mdpi.comnih.gov The supramolecular assembly of peptides can be influenced by these host-guest interactions, leading to the formation of various nanostructures and materials. idexlab.comnih.gov

For example, this compound-Gly linked with an azobenzene (B91143) group has been used in conjunction with cucurbit molbiolcell.orguril (CB molbiolcell.org) and β-cyclodextrins to form supramolecular polymers through host-guest interactions. idexlab.com The binding cooperativity in such systems can be influenced by the properties of the guest molecules. acs.org These studies demonstrate how this compound containing peptides can be integrated into complex supramolecular architectures through specific host-guest recognition.

Mimicry and Functional Mimicry Research

The study of dipeptidomimetics and the design of biomimetic systems utilizing peptide sequences, including this compound, are significant areas of research aimed at creating molecules and materials with tailored properties and functions that mimic biological systems.

Dipeptidomimetics and Isosteres of this compound

Dipeptidomimetics are compounds that structurally or functionally mimic dipeptides but often possess modified backbone or side-chain structures. Isosteres involve the replacement of an atom or group of atoms with another, aiming to maintain similar biological properties. Research has focused on synthesizing and evaluating this compound dipeptidomimetics with various amide bond replacements to understand the structural and stereochemical requirements for interactions with biological targets, such as peptide transporters. acs.orgnih.gov

Studies have synthesized this compound dipeptidomimetics containing amide bond isosteres like ketomethylene, hydroxyethylidene, and hydroxyethylene. acs.orgnih.gov Investigations into their affinity for peptide transporters like hPEPT1 and rPEPT2 have shown that certain isosteres, such as the ketomethylene isostere, can exhibit comparable affinity to the natural this compound dipeptide, suggesting that the amide bond itself is not always essential for binding. acs.orgnih.gov These studies provide valuable information for the rational design of peptide-based molecules with improved properties, such as enhanced stability or altered transport characteristics. acs.orgnih.gov

The synthesis and stereoselective epoxidation of this compound vinyl isosteres have also been explored, highlighting the chemical strategies used to create these mimetic structures. acs.org This research contributes to the broader field of medicinal chemistry and drug design, where dipeptidomimetics are explored for their potential therapeutic applications.

Biomimetic Systems and Peptide Design

Peptide design plays a crucial role in creating biomimetic systems that can self-assemble into functional structures, mimicking the complex architectures found in nature. Peptides containing aromatic residues like phenylalanine are often utilized in the design of self-assembling systems due to the contribution of pi-pi stacking interactions. frontiersin.org

This compound and other short peptide sequences can be incorporated into the design of biomimetic materials, such as hydrogels. nih.govfrontiersin.orgresearchgate.net These materials can be engineered to possess specific properties, including self-healing capabilities and responsiveness to external stimuli like pH or temperature. frontiersin.org The self-assembly of these peptide-based systems is driven by various noncovalent interactions, including hydrophobic interactions, hydrogen bonding, and pi-pi stacking involving aromatic residues like phenylalanine. nih.govfrontiersin.org

The co-assembly of peptides, such as using Fmoc-Phe-Phe (a related dipeptide motif) as a co-assembly partner with collagen-mimicking peptides, has been explored to create hybrid hydrogels with tailored properties. researchgate.net This demonstrates how dipeptide motifs can be utilized as building blocks in the construction of more complex biomimetic materials.

Furthermore, proteinoids formed from amino acids, including phenylalanine, have shown interesting properties related to electrical signaling and the formation of diverse morphologies, suggesting potential for biomimetic computing substrates. mdpi.com This highlights the use of amino acid compositions, including phenylalanine, in creating systems that mimic aspects of biological information processing. The rational design of peptide sequences allows for the creation of self-assembling structures with potential applications in tissue regeneration and other biomedical fields. nih.govfrontiersin.org

Supramolecular Chemistry and Materials Science Applications of Phe Gly Based Systems

Self-Assembly Phenomena

Peptide self-assembly is a process where individual peptide molecules spontaneously associate to form ordered supramolecular structures. This phenomenon is fundamental to the creation of peptide-based nanomaterials.

Peptide Self-Assembly Mechanisms and Driving Forces

The self-assembly of peptides, including Phe-Gly-based systems, is primarily driven by a delicate balance of non-covalent interactions. Key driving forces include π-π stacking interactions between aromatic rings, such as those present in phenylalanine residues frontiersin.orgacs.orgchinesechemsoc.orgreading.ac.uknih.govfrontiersin.org. These interactions are particularly significant in peptides containing phenylalanine, contributing to aggregation and the formation of ordered structures chinesechemsoc.orgnih.gov. Hydrogen bonding, both between peptide backbones (amide-amide hydrogen bonds) and between amino acid side chains or terminal groups and the environment (e.g., water), also plays a crucial role in stabilizing assembled structures frontiersin.orgchinesechemsoc.orgfrontiersin.org. Hydrophobic interactions, arising from the tendency of nonpolar amino acid side chains (like the phenyl group of phenylalanine) to minimize contact with water, further contribute to the aggregation process frontiersin.orgacs.orgchinesechemsoc.orgreading.ac.uknih.gov. Electrostatic interactions can also be important, particularly when charged residues are present or when the assembly is influenced by pH frontiersin.orgchinesechemsoc.org. The interplay and balance of these weak, reversible interactions dictate the self-assembly pathway and the resulting supramolecular architecture chinesechemsoc.org.

Formation of Nanostructures

The self-assembly of peptides can lead to the formation of diverse nanostructures, including fibrils, nanotubes, and vesicles frontiersin.orgfrontiersin.org. For systems containing phenylalanine, the propensity for π-π stacking and hydrophobic interactions often favors the formation of one-dimensional structures like nanofibers and fibrils acs.orgchinesechemsoc.orgnih.gov. These fibrillar networks can subsequently entrap large amounts of water, leading to the formation of hydrogels acs.orgreading.ac.uknih.gov. While diphenylalanine is well-known for forming nanotubes and fibrils, this compound-based systems, depending on modifications or the broader peptide sequence, can also assemble into fibrillar networks that support hydrogel formation frontiersin.orgnih.gov. For instance, Fmoc-Phe-Gly has been shown to form hydrogels under specific pH conditions frontiersin.org. The specific morphology of the assembled nanostructures is a result of the complex interplay of the driving forces and the molecular structure of the peptide chinesechemsoc.org.

Influence of Amino Acid Sequence and Chiral Elements on Self-Assembly